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Cat. No.: B190274 Get Quote

7β-Hydroxyrutaecarpine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
7β-Hydroxyrutaecarpine is a naturally occurring quinoline alkaloid that can be isolated from the

fruits of Euodia ruticarpa. As a derivative of rutaecarpine, it belongs to a class of compounds

known for their diverse biological activities. This technical guide provides a detailed overview of

the physical, chemical, and biological properties of 7β-Hydroxyrutaecarpine, including

experimental protocols and an exploration of its known signaling pathways. This document is

intended to serve as a valuable resource for researchers and professionals in the fields of

medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 7β-Hydroxyrutaecarpine is

presented below. While some experimental data is available, certain properties are based on

computational predictions and should be considered as such.
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Property Value Source

Molecular Formula C₁₈H₁₃N₃O₂ [1]

Molecular Weight 303.31 g/mol [1]

CAS Number 163815-35-8 [1]

Appearance
Not explicitly reported, likely a

solid
-

Melting Point Not experimentally determined -

Boiling Point (Predicted) 605.3 ± 65.0 °C [1]

Density (Predicted) 1.55 ± 0.1 g/cm³ [1]

pKa (Predicted) 12.48 ± 0.20 [1]

Solubility

Poorly soluble in water.

Soluble in methanol, ethanol,

isopropanol, and acetone.

-

Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 7β-

Hydroxyrutaecarpine. The following are predicted and experimental data points.

¹H and ¹³C NMR Spectroscopy: Detailed experimental ¹H and ¹³C NMR data with peak

assignments are essential for structural confirmation. While specific experimental spectra for

7β-Hydroxyrutaecarpine are not readily available in public databases, the expected chemical

shifts can be inferred from the structure and comparison with related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of 7β-Hydroxyrutaecarpine is expected to show

characteristic absorption bands for its functional groups, including O-H stretching for the

hydroxyl group, N-H stretching for the indole moiety, C=O stretching for the quinazolinone

carbonyl group, and C=C and C-N stretching for the aromatic and heterocyclic rings.

Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular

weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum

would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight,
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along with characteristic fragment ions resulting from the cleavage of the quinazolinone and

indole ring systems.

Experimental Protocols
This section outlines detailed methodologies for key experiments related to 7β-

Hydroxyrutaecarpine.

Isolation from Euodia ruticarpa
A general procedure for the isolation of alkaloids from Euodia ruticarpa is as follows. Specific

purification steps for 7β-Hydroxyrutaecarpine would require further chromatographic

optimization.

Workflow for Isolation of 7β-Hydroxyrutaecarpine
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Dried fruits of Euodia ruticarpa

Maceration or Soxhlet extraction with methanol or ethanol

Filtration to remove solid plant material

Concentration of the filtrate under reduced pressure

Solvent-solvent partitioning (e.g., ethyl acetate-water)

Column chromatography on silica gel or alumina

Collection and analysis of fractions (TLC)

Further purification by preparative HPLC or recrystallization

Pure 7β-Hydroxyrutaecarpine
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A generalized workflow for the isolation of 7β-Hydroxyrutaecarpine.
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Chemical Synthesis
The total synthesis of 7β-Hydroxyrutaecarpine has not been extensively reported. However, a

plausible synthetic route could be adapted from the synthesis of rutaecarpine and its

derivatives. A general retrosynthetic approach is presented below.

Retrosynthetic Analysis of 7β-Hydroxyrutaecarpine

7β-Hydroxyrutaecarpine

Tryptamine derivativePictet-Spengler type reaction

Quinazolinone precursor

Amide bond formation
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A simplified retrosynthetic approach for 7β-Hydroxyrutaecarpine.

In Vitro Anti-Inflammatory Assay (Inhibition of Protein
Denaturation)
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark

of inflammation.

Preparation of Reagents:

Egg albumin solution (0.2% in phosphate-buffered saline, pH 6.4).

Phosphate-buffered saline (PBS), pH 6.4.

7β-Hydroxyrutaecarpine stock solution (in a suitable solvent like DMSO).

Diclofenac sodium as a positive control.

Assay Procedure:

The reaction mixture consists of 2.8 mL of PBS, 0.2 mL of egg albumin, and 2 mL of

various concentrations of 7β-Hydroxyrutaecarpine.
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A control group is prepared with the solvent in place of the test compound.

The mixtures are incubated at 37°C for 15 minutes.

Denaturation is induced by heating at 70°C for 5 minutes.

After cooling, the absorbance of the solutions is measured at 660 nm.

Calculation of Inhibition:

The percentage inhibition of protein denaturation is calculated using the formula: %

Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antioxidant Assays (DPPH and ABTS Radical
Scavenging)
These assays measure the radical scavenging capacity of the compound.

DPPH Assay Workflow
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Prepare methanolic solution of 7β-Hydroxyrutaecarpine

Mix with DPPH radical solution in methanol

Incubate in the dark at room temperature

Measure absorbance at 517 nm

Calculate percentage of radical scavenging activity

Determine IC50 value

Click to download full resolution via product page

Workflow for the DPPH radical scavenging assay.

ABTS Assay: A similar protocol is followed for the ABTS assay, where the compound's ability to

decolorize the pre-formed ABTS radical cation is measured spectrophotometrically at 734 nm.

Neuroprotection Assay (SH-SY5Y Cell Viability)
This assay evaluates the potential of 7β-Hydroxyrutaecarpine to protect neuronal cells from

oxidative stress-induced cell death.

Cell Culture:
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Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM)

supplemented with fetal bovine serum and antibiotics.

Assay Procedure:

Cells are seeded in 96-well plates and allowed to adhere.

Cells are pre-treated with various concentrations of 7β-Hydroxyrutaecarpine for a specified

time (e.g., 24 hours).

Oxidative stress is induced by adding a neurotoxic agent such as hydrogen peroxide

(H₂O₂) or 6-hydroxydopamine (6-OHDA).

After incubation, cell viability is assessed using the MTT assay, which measures

mitochondrial metabolic activity.

Data Analysis:

The absorbance is read at a specific wavelength (e.g., 570 nm), and cell viability is

expressed as a percentage of the control (untreated) cells.

Biological Activities and Signaling Pathways
While research on 7β-Hydroxyrutaecarpine is still emerging, studies on the parent compound,

rutaecarpine, provide strong indications of its potential biological activities and the signaling

pathways it may modulate. These include anti-inflammatory, antioxidant, and neuroprotective

effects.

Anti-Inflammatory Activity: NF-κB and MAPK Signaling
Rutaecarpine has been shown to exert its anti-inflammatory effects by inhibiting the nuclear

factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] It

is plausible that 7β-Hydroxyrutaecarpine shares a similar mechanism.

Inhibition of NF-κB and MAPK Pathways
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Proposed inhibition of NF-κB and MAPK pathways by 7β-Hydroxyrutaecarpine.
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Antioxidant Activity: Nrf2 Signaling Pathway
The antioxidant effects of many natural compounds are mediated through the activation of the

Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor

that regulates the expression of antioxidant and detoxification enzymes.

Activation of the Nrf2 Antioxidant Pathway
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Proposed activation of the Nrf2 pathway by 7β-Hydroxyrutaecarpine.

Conclusion
7β-Hydroxyrutaecarpine is a promising natural product with potential therapeutic applications

stemming from its predicted anti-inflammatory, antioxidant, and neuroprotective properties. This

technical guide has summarized the current knowledge of its physical and chemical

characteristics and provided a framework for its experimental investigation. Further research is

warranted to fully elucidate its pharmacological profile, including detailed spectroscopic

characterization, development of efficient synthetic routes, and comprehensive in vitro and in

vivo studies to confirm its mechanisms of action and therapeutic potential. The information

presented herein aims to facilitate and inspire future research endeavors in the development of

7β-Hydroxyrutaecarpine-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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